Click Chemistry Orthogonality: Boc-Protected Amine vs. Unprotected Analogs
Unlike Azido-PEG3-acid (CAS 1056024-94-2), which contains an unprotected carboxylic acid, Azido-PEG3-Ala-Boc features a Boc-protected amine on the L-alanine moiety that requires acidic deprotection before amide coupling . This orthogonal protection strategy enables sequential bioconjugation in multi-step PROTAC synthesis without premature cross-reactivity .
| Evidence Dimension | Presence of orthogonal Boc protecting group |
|---|---|
| Target Compound Data | Boc group present; requires TFA or HCl deprotection (pH-dependent removal) |
| Comparator Or Baseline | Azido-PEG3-acid: no Boc protection; carboxylic acid directly available |
| Quantified Difference | Qualitative orthogonal protection vs. unprotected carboxylic acid |
| Conditions | Multi-step solid-phase or solution-phase PROTAC synthesis |
Why This Matters
Orthogonal protection enables sequential conjugation without side reactions, reducing purification steps and improving overall yield in complex PROTAC assembly.
